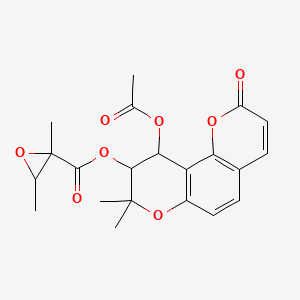
Cartilaginomarginadin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cartilaginomarginadin is a biochemical.
Applications De Recherche Scientifique
1. Engineered Cartilage Constructs
Functional cartilaginous constructs, cultivated in bioreactors from chondrocytes on polymeric scaffolds, are significant in scientific research and tissue repair. These constructs involve gradual scaffold degradation while cells regenerate tissue matrix, composed of glycosaminoglycan (GAG) and type II collagen. A mathematical model developed in this context provides insights into the concentrations of oxygen and GAG in growing tissue, offering a basis for optimizing cultivation conditions (Obradovic et al., 2000).
2. Antiangiogenic and Anticancer Molecules in Cartilage
Research on the avascular nature of cartilage has led to insights into antiangiogenic applications, potentially beneficial for cancer treatment. Molecules like thrombospondin-1, chondromodulin-1, and endostatin have shown antiangiogenic or antitumor properties in vitro and preclinical trials, highlighting the potential of cartilage components in developing anticancer therapies (Patra & Sandell, 2012).
3. Cartilage Repair: Basic Science and Clinical Progress
Articular cartilage repair involves understanding spontaneous repair responses and various surgical interventions. This includes biologically-based approaches like growth-factor-based treatments and cell transplantation, emphasizing the socio-economic importance of these therapeutic strategies in treating joint diseases and traumas (Hunziker, 2002).
4. In Vitro Modulation of Chondrogenesis
Cartilage tissue engineering can provide functional constructs for in vitro studies of chondrogenesis and potentially for in vivo articular cartilage repair. Research has focused on how cultivation conditions, cell seeding density, scaffold types, biochemical signals, and hydrodynamic forces influence the structural and functional properties of engineered cartilage (Freed et al., 1999).
5. Cartilage Tissue Engineering in Space
Studies conducted on the Mir Space Station investigated tissue engineering of cartilage in microgravity. The findings provide insights into the feasibility of long-term cell culture in space and the effects of spaceflight on the growth and function of musculoskeletal tissue, with implications for both space missions and clinical medicine (Freed et al., 1997).
Propriétés
Numéro CAS |
113500-35-9 |
|---|---|
Nom du produit |
Cartilaginomarginadin |
Formule moléculaire |
C21H22O8 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C21H22O8/c1-10-21(5,28-10)19(24)27-18-17(25-11(2)22)15-13(29-20(18,3)4)8-6-12-7-9-14(23)26-16(12)15/h6-10,17-18H,1-5H3 |
Clé InChI |
JATBXVRRSYYPIL-RZZNUNEXSA-N |
SMILES |
CC1C(O1)(C)C(=O)OC2C(C3=C(C=CC4=C3OC(=O)C=C4)OC2(C)C)OC(=O)C |
SMILES canonique |
CC1C(O1)(C)C(=O)OC2C(C3=C(C=CC4=C3OC(=O)C=C4)OC2(C)C)OC(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cartilaginomarginadin; Yama-Ninjin 1. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



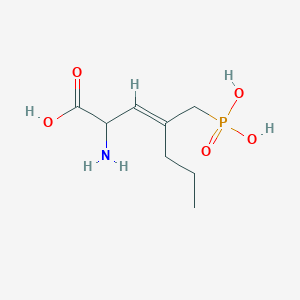
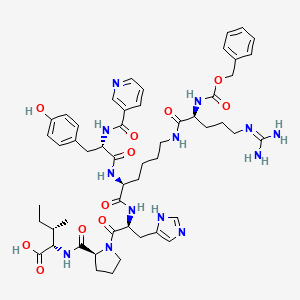
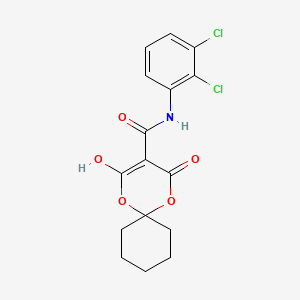
![[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid](/img/structure/B1668505.png)
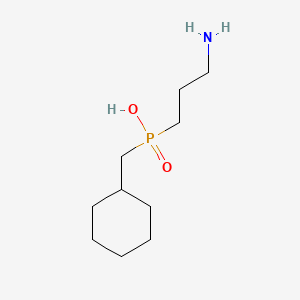
![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)
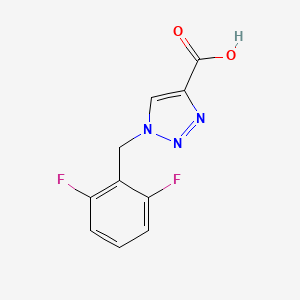
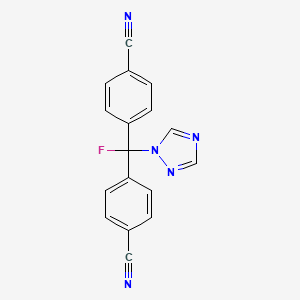
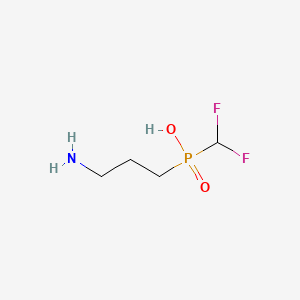
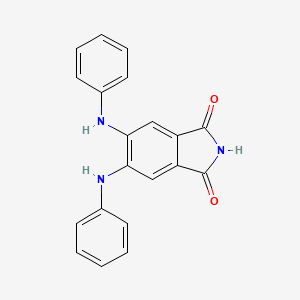
![3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid](/img/structure/B1668517.png)
![1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea](/img/structure/B1668518.png)
![cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1668521.png)
![N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B1668524.png)